4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline
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Overview
Description
4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a fluorophenyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, can be optimized to maximize yield and minimize costs. The use of environmentally benign reagents and solvents is also considered to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Shares a similar aromatic structure with chloro and fluoro substituents.
4-Chloro-4’-fluorobutyrophenone: Another compound with chloro and fluoro groups, but with a different functional group arrangement.
Uniqueness
4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline is unique due to its specific combination of chloro and fluoro substituents on an aniline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
869497-56-3 |
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Molecular Formula |
C14H13ClFN |
Molecular Weight |
249.71 g/mol |
IUPAC Name |
4-chloro-2-[1-(4-fluorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H13ClFN/c1-9(10-2-5-12(16)6-3-10)13-8-11(15)4-7-14(13)17/h2-9H,17H2,1H3 |
InChI Key |
JHPCMYIEKAAWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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